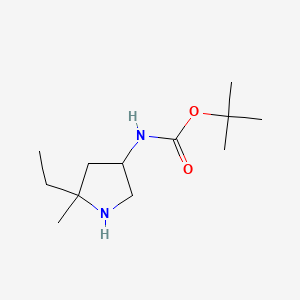

tert-butylN-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate

CAS No.:

Cat. No.: VC18207851

Molecular Formula: C12H24N2O2

Molecular Weight: 228.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H24N2O2 |

|---|---|

| Molecular Weight | 228.33 g/mol |

| IUPAC Name | tert-butyl N-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate |

| Standard InChI | InChI=1S/C12H24N2O2/c1-6-12(5)7-9(8-13-12)14-10(15)16-11(2,3)4/h9,13H,6-8H2,1-5H3,(H,14,15) |

| Standard InChI Key | MNKCVIPXCLYZQU-UHFFFAOYSA-N |

| Canonical SMILES | CCC1(CC(CN1)NC(=O)OC(C)(C)C)C |

Introduction

Chemical Identity and Structural Features

The molecular formula of tert-butyl N-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate is C₁₃H₂₄N₂O₂, with a molecular weight of 240.34 g/mol. The compound’s core consists of a pyrrolidine ring substituted at the 3-position with a tert-butoxycarbonyl (Boc) carbamate group and at the 5-position with both ethyl and methyl groups in a geminal arrangement. Key structural attributes include:

-

Pyrrolidine Core: A five-membered saturated nitrogen heterocycle contributing to conformational rigidity.

-

Geminal Di-Substitution: The 5-ethyl and 5-methyl groups introduce steric hindrance, potentially influencing reactivity and binding interactions.

-

Boc Protection: The tert-butyl carbamate group serves as a temporary protective moiety for amines, enabling selective functionalization in multi-step syntheses .

Table 1: Comparative Structural and Physical Properties of Related Carbamate Derivatives

The geminal ethyl-methyl substitution is expected to lower the melting point compared to monosubstituted analogs due to reduced crystallinity .

Synthetic Routes and Methodological Considerations

The synthesis of tert-butyl N-(5-ethyl-5-methylpyrrolidin-3-yl)carbamate can be extrapolated from established protocols for analogous pyrrolidine carbamates. A plausible multi-step route involves:

Step 1: Preparation of 5-Ethyl-5-methylpyrrolidin-3-amine

-

Substrate: 5-Ethyl-5-methylpyrrolidin-3-one (hypothetical precursor).

-

Reductive Amination: Reaction with ammonium acetate and sodium cyanoborohydride in methanol, yielding the amine intermediate.

Step 2: Boc Protection

-

Reagents: Di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA) in dichloromethane (DCM).

-

Mechanism: Nucleophilic attack of the amine on Boc₂O, forming the carbamate bond.

Step 3: Purification

-

Chromatography: Silica gel column chromatography using ethyl acetate/hexane gradients.

-

Yield Optimization: Excess Boc₂O (1.5 equiv) and anhydrous conditions minimize side reactions .

Critical Parameters:

-

Steric Effects: The geminal substituents may slow reaction kinetics, necessitating extended reaction times.

-

Solvent Choice: Polar aprotic solvents (e.g., THF, DCM) enhance intermediate solubility.

Physicochemical and Spectroscopic Properties

Spectral Characterization

-

¹H NMR:

-

tert-Butyl protons: Singlet at δ 1.40–1.45 ppm (9H).

-

Pyrrolidine protons: Complex splitting patterns due to geminal substituents (δ 1.10–2.80 ppm).

-

-

¹³C NMR:

-

IR Spectroscopy:

-

N-H stretch: ~3300 cm⁻¹ (carbamate).

-

C=O stretch: ~1680–1720 cm⁻¹.

-

Thermal Stability

-

Melting Point: Predicted range of 85–90°C, lower than monosubstituted analogs due to reduced symmetry .

-

Decomposition: Boc group cleavage occurs above 200°C, releasing CO₂ and isobutene.

Applications in Pharmaceutical and Organic Synthesis

Intermediate in Drug Discovery

-

Amine Protection: The Boc group enables selective modification of other functional groups in complex molecules.

-

Chiral Building Block: The stereogenic center at C3 (pyrrolidine) facilitates asymmetric synthesis of bioactive compounds .

Case Study: Kinase Inhibitor Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume